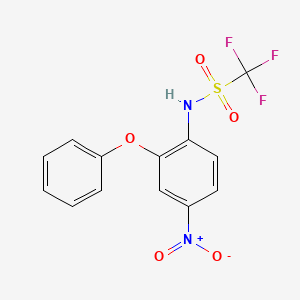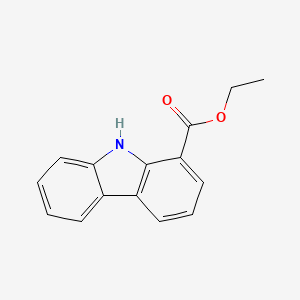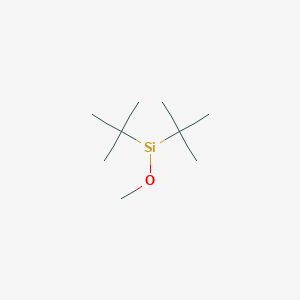
Methoxydi(tert-butyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methoxydi(tert-butyl)silane, also known as bis(1,1-dimethylethyl)methoxysilane, is an organosilicon compound with the molecular formula C₉H₂₂OSi. It is a colorless liquid that is used in various chemical processes and applications due to its unique properties. The compound is characterized by the presence of a methoxy group and two tert-butyl groups attached to a silicon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methoxydi(tert-butyl)silane can be synthesized through the reaction of tert-butyl chloride with methoxysilane in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane.
Industrial Production Methods: In industrial settings, this compound is produced using fluidized bed reactors where elementary silicon reacts with chloroalkanes in the presence of a copper catalyst. This method ensures high yields and purity of the desired silane .
Analyse Des Réactions Chimiques
Types of Reactions: Methoxydi(tert-butyl)silane undergoes various chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.
Oxidation: Conversion to silanols or siloxanes.
Substitution: Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions:
Hydrosilylation: Catalyzed by transition metals such as platinum or rhodium.
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or ozone.
Substitution: Utilizes nucleophiles such as Grignard reagents or organolithium compounds.
Major Products Formed:
Hydrosilylation: Produces organosilanes with various functional groups.
Oxidation: Yields silanols or siloxanes.
Substitution: Results in the formation of new organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
Methoxydi(tert-butyl)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in hydrosilylation reactions.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives
Mécanisme D'action
The mechanism of action of methoxydi(tert-butyl)silane involves the formation of silicon-oxygen bonds through hydrolysis and condensation reactions. The methoxy group is hydrolyzed to form a silanol intermediate, which can further condense to form siloxane bonds. These reactions are catalyzed by acids or bases and are influenced by the steric and electronic properties of the tert-butyl groups .
Comparaison Avec Des Composés Similaires
Trimethoxysilane: Contains three methoxy groups attached to silicon.
Triethoxysilane: Contains three ethoxy groups attached to silicon.
Dimethoxydimethylsilane: Contains two methoxy groups and two methyl groups attached to silicon.
Comparison: Methoxydi(tert-butyl)silane is unique due to the presence of bulky tert-butyl groups, which provide steric hindrance and influence the reactivity and stability of the compound. This makes it distinct from other silanes like trimethoxysilane and triethoxysilane, which have smaller alkoxy groups and different reactivity profiles .
Propriétés
Formule moléculaire |
C9H21OSi |
|---|---|
Poids moléculaire |
173.35 g/mol |
InChI |
InChI=1S/C9H21OSi/c1-8(2,3)11(10-7)9(4,5)6/h1-7H3 |
Clé InChI |
JBUAPGJVTKQOSE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C(C)(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Quinoline, 8-[(3,4-dihydro-2H-pyran-2-yl)oxy]-](/img/structure/B14636505.png)
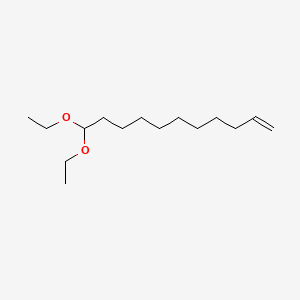
![1-Ethenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-3-one](/img/structure/B14636514.png)
![1-[(2-Methylbut-3-YN-2-YL)oxy]octane](/img/structure/B14636516.png)
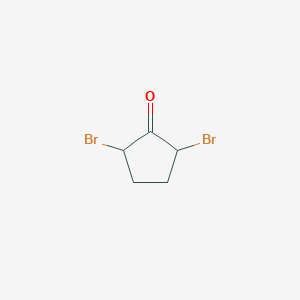
![N-tert-Butyl-5-chloro-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14636527.png)
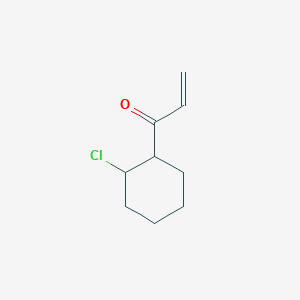
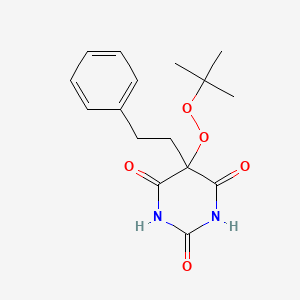
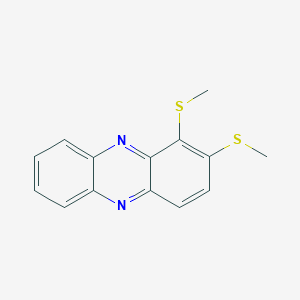

![4-Methyl-N-[2-methyl-1-(pyrrolidin-1-yl)propylidene]benzene-1-sulfonamide](/img/structure/B14636555.png)
